molecular formula C8H15NO3S B2915521 (3S,4S)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol CAS No. 2165783-77-5

(3S,4S)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol

Cat. No.: B2915521
CAS No.: 2165783-77-5
M. Wt: 205.27
InChI Key: AWVQGXRYOLGULJ-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a thiolane ring with a pyrrolidine substituent and two stereocenters, making it an intriguing subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol typically involves the formation of the thiolane ring followed by the introduction of the pyrrolidine group. One common method includes the cyclization of a suitable dithiol precursor under oxidative conditions to form the thiolane ring. The pyrrolidine group can then be introduced via nucleophilic substitution reactions using appropriate pyrrolidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: N-substituted pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of (3S,4S)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s thiolane ring and pyrrolidine group allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4S)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol is unique due to its combination of a thiolane ring and a pyrrolidine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3S,4S)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c10-8-6-13(11,12)5-7(8)9-3-1-2-4-9/h7-8,10H,1-6H2/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVQGXRYOLGULJ-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CS(=O)(=O)CC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)[C@@H]2CS(=O)(=O)C[C@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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